molecular formula C20H13ClN2O3 B3529967 2-(2-chlorophenyl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile

2-(2-chlorophenyl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile

Cat. No. B3529967
M. Wt: 364.8 g/mol
InChI Key: NLFJBBZYXZKGCN-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile is a chemical compound that has gained significant attention from scientists due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile is not fully understood. However, it has been suggested that this compound may exert its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chlorophenyl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile has biochemical and physiological effects on the body. This compound has been found to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to have antimicrobial properties against certain bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-chlorophenyl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile in lab experiments is its potential use in the treatment of various diseases. This compound has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions related to 2-(2-chlorophenyl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile. One of the future directions is to further investigate the mechanism of action of this compound. This will help to better understand how this compound exerts its anticancer, anti-inflammatory, and antimicrobial effects. Another future direction is to study the potential use of this compound in combination with other drugs for the treatment of various diseases. This may help to improve the efficacy of this compound and reduce potential side effects. Additionally, further studies are needed to determine the potential toxicity and safe dosage of this compound in humans.

Scientific Research Applications

2-(2-chlorophenyl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile has been studied for its potential applications in scientific research. This compound has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. It has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections.

properties

IUPAC Name

(Z)-2-(2-chlorophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3/c1-13-10-15(23(24)25)6-8-17(13)20-9-7-16(26-20)11-14(12-22)18-4-2-3-5-19(18)21/h2-11H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFJBBZYXZKGCN-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-chlorophenyl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile
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2-(2-chlorophenyl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile
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2-(2-chlorophenyl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile
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2-(2-chlorophenyl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile

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